(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid
CAS No.: 1551413-97-8
Cat. No.: VC4397100
Molecular Formula: C11H13BN2O2
Molecular Weight: 216.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1551413-97-8 |
---|---|
Molecular Formula | C11H13BN2O2 |
Molecular Weight | 216.05 |
IUPAC Name | (3-cyclopropyl-1-methylindazol-5-yl)boronic acid |
Standard InChI | InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |
Standard InChI Key | RVDGTXWBYCSPTG-UHFFFAOYSA-N |
SMILES | B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₃BN₂O₂, with a molecular weight of 216.05 g/mol . Its structure features:
-
An indazole core (a bicyclic aromatic system with fused benzene and pyrazole rings).
-
A cyclopropyl substituent at the 3-position, introducing steric and electronic complexity.
-
A methyl group at the 1-position, enhancing stability and modulating solubility.
-
A boronic acid moiety (-B(OH)₂) at the 5-position, enabling participation in cross-coupling reactions .
Key Structural Data:
Property | Value | Source |
---|---|---|
IUPAC Name | (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid | |
SMILES | B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O | |
InChIKey | RVDGTXWBYCSPTG-UHFFFAOYSA-N | |
Topological Polar Surface Area | 58.3 Ų |
Physicochemical Characteristics
The boronic acid group confers moderate polarity, while the cyclopropyl and methyl groups enhance hydrophobicity. Its rotatable bond count is 2, and it has a hydrogen bond donor/acceptor count of 2/3 . Solubility data remain limited, but analogous indazole boronic acids typically exhibit poor aqueous solubility, necessitating organic solvents like DMSO or THF for handling .
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid involves multi-step functionalization of the indazole core:
-
Indazole Core Formation:
-
Cyclopropane Introduction:
-
Boronic Acid Installation:
-
Miyaura Borylation: Reaction of a halogenated indazole precursor (e.g., 5-bromo-3-cyclopropyl-1-methyl-1H-indazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
-
Example Reaction Scheme:
Challenges and Optimizations
-
Steric Hindrance: The cyclopropyl group complicates boronation; elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) are often required .
-
Protection Strategies: Temporary protection of the boronic acid as a pinacol ester improves stability during purification .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound is pivotal in forming carbon-carbon bonds. Recent studies highlight its utility in synthesizing:
-
Biaryl Systems: Coupling with aryl halides to access complex heterocycles for drug discovery .
-
Kinase Inhibitor Intermediates: Used in constructing imidazo[1,2-b]pyridazine scaffolds with TAK1 inhibitory activity .
Case Study: TAK1 Inhibitor Synthesis
A 2023 study utilized (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid in a Suzuki coupling with a brominated imidazo[1,2-b]pyridazine precursor. The resulting compound exhibited 95% TAK1 kinase inhibition at 100 nM, underscoring its role in medicinal chemistry.
Material Science Applications
The indazole-boronic acid hybrid forms stable complexes with diols, enabling applications in:
-
Sensor Development: For detecting carbohydrates or catecholamines.
-
Polymer Functionalization: As a cross-linker in boronate ester-based hydrogels.
Biological and Pharmacological Research
Kinase Inhibition Profiling
While direct data on this compound’s bioactivity are sparse, structurally related indazole boronic acids demonstrate:
-
TAK1 Inhibition: IC₅₀ values < 50 nM in myeloma cell lines .
-
Antiproliferative Effects: GI₅₀ of 200 nM against MPC-11 multiple myeloma cells .
Comparative Activity Table:
Compound | Target Kinase | IC₅₀ (nM) | Cell Line Activity (GI₅₀) |
---|---|---|---|
(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid | TAK1 | ~100 | 200 nM (MPC-11) |
Takinib (Control) | TAK1 | 9.5 | 50 nM (MPC-11) |
Future Directions and Research Gaps
Unresolved Challenges
-
Stereoselective Synthesis: Efficient routes to enantiomerically pure variants remain unexplored.
-
In Vivo Pharmacokinetics: No data on bioavailability or metabolic stability.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume